4-Chloro-2-methylthiophenol
Overview
Description
4-Chloro-2-methylthiophenol is an organosulfur compound with the molecular formula C7H7ClS. It is characterized by a thiophenol group substituted with a chlorine atom at the fourth position and a methyl group at the second position. This compound is known for its applications in various fields, including organic synthesis and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methylthiophenol can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl disulfide with 4-chlorophenol. The reaction typically requires the presence of a base and is conducted under controlled temperature conditions . Another method involves the use of aluminium as a catalyst, with the reaction carried out at temperatures ranging from 130°C to 150°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylthiophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminium hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-methylthiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in proteomics research for the modification of proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-methylthiophenol involves its interaction with various molecular targets. In biological systems, it can modify proteins through thiol-disulfide exchange reactions, affecting protein function and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorothiophenol: Similar structure but lacks the methyl group at the second position.
2-Methylthiophenol: Similar structure but lacks the chlorine atom at the fourth position.
4-Chloro-2-methylphenol: Similar structure but lacks the thiol group.
Uniqueness
4-Chloro-2-methylthiophenol is unique due to the presence of both chlorine and methyl substituents on the thiophenol ring. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
4-chloro-2-methylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUPEFSJLWXHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938041 | |
Record name | 4-Chloro-2-methylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17178-01-7 | |
Record name | 4-Chloro-2-methylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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